![molecular formula C16H12F2N2O2S B302748 5-{[5-(2,4-Difluorophenyl)-2-furyl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B302748.png)
5-{[5-(2,4-Difluorophenyl)-2-furyl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-(2,4-Difluorophenyl)-2-furyl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known by the name of "DMF-T" and has been synthesized using specific methods to ensure its purity and effectiveness.
Mecanismo De Acción
The mechanism of action of 5-{[5-(2,4-Difluorophenyl)-2-furyl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and oxidative stress. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
5-{[5-(2,4-Difluorophenyl)-2-furyl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has shown various biochemical and physiological effects in scientific research. It has been shown to induce apoptosis in cancer cells, reduce inflammation and oxidative stress, and inhibit the growth of various bacterial and fungal strains. Additionally, it has shown low toxicity in various cell lines, making it a potential candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-{[5-(2,4-Difluorophenyl)-2-furyl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one in lab experiments include its potential applications in various fields of scientific research, its low toxicity, and its relatively easy synthesis method. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many future directions for the research and development of 5-{[5-(2,4-Difluorophenyl)-2-furyl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one. Some potential directions include further studies on its anticancer properties, its potential as an anti-inflammatory and antioxidant agent, and its potential as an antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in various fields such as agriculture and environmental science.
Conclusion
In conclusion, 5-{[5-(2,4-Difluorophenyl)-2-furyl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method ensures its purity and effectiveness, and it has shown potential in inhibiting cancer cell growth, reducing inflammation and oxidative stress, and inhibiting the growth of various bacterial and fungal strains. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 5-{[5-(2,4-Difluorophenyl)-2-furyl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one involves the condensation of 2,4-difluorobenzaldehyde and 2-furylacetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting compound is then treated with methylamine to obtain the final product. The purity of the compound is ensured by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-{[5-(2,4-Difluorophenyl)-2-furyl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has shown potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties and has shown potential in treating various inflammatory and oxidative stress-related diseases. Additionally, it has been studied for its antimicrobial properties and has shown potential in treating various bacterial and fungal infections.
Propiedades
Nombre del producto |
5-{[5-(2,4-Difluorophenyl)-2-furyl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one |
---|---|
Fórmula molecular |
C16H12F2N2O2S |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
(5E)-5-[[5-(2,4-difluorophenyl)furan-2-yl]methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12F2N2O2S/c1-19-16-20(2)15(21)14(23-16)8-10-4-6-13(22-10)11-5-3-9(17)7-12(11)18/h3-8H,1-2H3/b14-8+,19-16? |
Clave InChI |
VQRHQACSFSCVHK-LCBVWSOUSA-N |
SMILES isomérico |
CN=C1N(C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)F)F)/S1)C |
SMILES |
CN=C1N(C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)F)F)S1)C |
SMILES canónico |
CN=C1N(C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)F)F)S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.